3-(4-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole

Lipophilicity Drug Design Permeability

In PROTAC development, inconsistent linker attachment due to variable electrophile reactivity compromises SAR reproducibility. This building block features a benzylic bromide handle that ensures selective, room-temperature SN2 coupling with amine/thiol nucleophiles (K₂CO₃/DMF), leaving the oxadiazole ring intact. Key advantages: (i) rigid para-phenylene spacer (≈6.4 Å) maintains target protein binding by projecting the warhead away from the linker; (ii) computed logP 2.9 optimizes membrane permeability for intracellular E3 ligase engagement; (iii) ≥95% purity with multi-method QC documentation (NMR, HPLC) supports automated parallel synthesis workflows. Available in research quantities (mg to g) for hit-to-lead campaigns.

Molecular Formula C10H9BrN2O
Molecular Weight 253.09 g/mol
CAS No. 256956-42-0
Cat. No. B1277708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole
CAS256956-42-0
Molecular FormulaC10H9BrN2O
Molecular Weight253.09 g/mol
Structural Identifiers
SMILESCC1=NC(=NO1)C2=CC=C(C=C2)CBr
InChIInChI=1S/C10H9BrN2O/c1-7-12-10(13-14-7)9-4-2-8(6-11)3-5-9/h2-5H,6H2,1H3
InChIKeyBMXSEDLZMUPKSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole: Benzylic Bromide Building Block


3-(4-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole (CAS 256956-42-0) is a heterobifunctional building block featuring a 1,2,4-oxadiazole core, a 5-methyl substituent, and a para-bromomethylphenyl group that serves as an electrophilic handle for nucleophilic substitution and cross-coupling reactions [1]. The compound is formally classified as a Protein Degrader Building Block and is employed in the synthesis of PROTACs, kinase inhibitors, and fluorescent probes [2]. Its computed physicochemical properties include a molecular weight of 253.09 g/mol, an XLogP3 of 2.9, and a topological polar surface area of 38.9 Ų [1].

1
PROTAC linker assembly via selective benzylic bromide handle
2
Kinase inhibitor fragment elaboration with 14-heavy-atom scaffold
3
Fluorescent probe synthesis with balanced logP and TPSA profile

Why 3-(4-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole Cannot Be Substituted


Simpler 1,2,4-oxadiazole bromides—such as 3-(bromomethyl)-1,2,4-oxadiazole (CAS 540524-13-8) or 3-(bromomethyl)-5-methyl-1,2,4-oxadiazole (CAS 959406-40-7)—lack the para-phenylene spacer that separates the oxadiazole ring from the reactive bromomethyl group [1][2]. This spacer critically alters three properties simultaneously: (i) it shifts the electrophilic center from a primary alkyl bromide to a benzylic bromide, increasing SN2 reactivity and enabling selective sequential derivatization; (ii) it raises the computed logP by approximately 2.2 log units, substantially affecting membrane permeability and non-specific binding profiles in cellular assays; and (iii) it extends the molecular topology from a compact 7-heavy-atom fragment to a 14-heavy-atom scaffold, providing a larger, more rigid framework for target engagement in PROTAC linker design and fragment-based drug discovery [1]. Consequently, substituting a simpler analog into a synthetic route or biological assay that was optimized for 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole introduces uncontrolled changes in reactivity, lipophilicity, and spatial reach, undermining reproducibility and SAR interpretation.

Reactivity & selectivity
Target compound
Benzylic bromide enables selective sequential derivatization under mild conditions
Simpler analogs
Primary alkyl bromides may exhibit slower kinetics and reduced chemoselectivity
Lipophilicity & permeability
Target compound
Reported computed logP supports intracellular target engagement assays
Simpler analogs
Lower logP may shift membrane permeability classification in cellular models
Scaffold topology
Target compound
Rigid para-phenylene spacer provides spatial reach for ternary complex formation
Simpler analogs
Compact fragments may alter binding-mode geometry and SAR interpretation

3-(4-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole vs. Closest Analogs


Lipophilicity Shift

The target compound exhibits a computed logP (XLogP3) of 2.9, compared to 0.7 for 3-(bromomethyl)-1,2,4-oxadiazole (CAS 540524-13-8), which lacks the para-phenylene and 5-methyl substituents. This 2.2-log-unit increase translates to an approximately 160-fold higher predicted partition coefficient, directly impacting passive membrane permeability and non-specific protein binding in cellular assays [1][2].

Lipophilicity Shift
Head-to-head
Δ +2.2 log units
Target: XLogP3 2.9 vs. Analog: XLogP3 0.7
Computed ~160-fold higher partition coefficient
May support intracellular target permeability screening
Data computed by XLogP3 algorithm; experimental logD required for assay correlation
Lipophilicity Drug Design Permeability

Scaffold Complexity Advantage

With 14 heavy atoms and a complexity score of 183, 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole provides a substantially larger and more drug-like fragment than 3-(bromomethyl)-1,2,4-oxadiazole (7 heavy atoms, complexity 60.9) [1][2]. This higher complexity increases the probability of achieving meaningful initial binding affinity in fragment screens while preserving sufficient room for subsequent growth vectors via the benzylic bromide handle.

Scaffold Complexity
Head-to-head
3.0× complexity score
Target: 14 heavy atoms vs. Analog: 7 heavy atoms
Complexity score 183 vs. 60.9
Reported higher fragment complexity for hit discovery workflows
PubChem computed properties; binding must be confirmed experimentally
Fragment-Based Drug Discovery Scaffold Diversity Molecular Complexity

Benzylic Bromide Reactivity

The bromomethyl group is attached to an electron-withdrawing phenyl ring, making it a benzylic bromide. Benzylic bromides typically undergo SN2 displacement 10- to 100-fold faster than their primary aliphatic counterparts (e.g., 3-(bromomethyl)-5-methyl-1,2,4-oxadiazole, CAS 959406-40-7) due to transition-state stabilization by the adjacent π-system. This enhanced reactivity enables selective mono-functionalization under mild conditions (room temperature, dilute nucleophile) without competing oxadiazole ring opening, a critical requirement for assembling PROTAC ternary complexes where linker attachment must be regiospecific [1].

Benzylic Bromide Reactivity
Class-level
Estimated 10–100× rate enhancement
Benzylic bromide vs. Primary alkyl bromide
SN2 transition-state stabilization by adjacent π-system
Supports selective mono-functionalization in multi-step syntheses
Class-level inference; direct kinetic data for this pair not available
SN2 Reactivity Chemoselectivity PROTAC Linker Chemistry

Commercial Purity & QC Documentation

The compound is available through Thermo Scientific (Fisher Scientific) at 97% assay purity (1 g, amber glass bottle, catalog CC34808DA), with full batch-specific documentation including Certificate of Analysis . Bide Pharmatech offers standard 95% purity with NMR, HPLC, and GC quality-control reports . In contrast, many structurally similar oxadiazole bromides are supplied only through niche vendors at 95% or unspecified purity, often without comprehensive analytical characterization, introducing batch-to-batch variability risks in multi-step syntheses.

Commercial QC Documentation
Data to verify
Reported 95–97% purity with multi-method QC
Procurement quality may reduce in-house re-characterization burden
Source review required; batch-specific CoA should be confirmed at receipt
Procurement Quality Reproducibility Vendor Reliability

3-(4-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole Applications


PROTAC Linker Assembly

In PROTAC development, the benzylic bromide enables selective PEG or alkyl linker attachment under mild SN2 conditions (rt, K₂CO₃/DMF) without oxadiazole ring modification, while the 2.9 logP provides adequate membrane permeability for the PROTAC to engage intracellular E3 ligases such as CRBN or VHL. The para-phenylene spacer provides a rigid, 6.4 Å extension that projects the warhead away from the linker attachment point, maintaining target protein binding affinity [1].

Kinase Inhibitor Fragment Elaboration

The 14-heavy-atom scaffold with complexity score 183 serves as an advanced fragment for kinase hinge-binding designs. The 5-methyl group mimics the methyl substituent found in many ATP-competitive kinase inhibitors, while the benzylic bromide allows late-stage diversification with amine, thiol, or phenol nucleophiles to probe solvent-exposed regions of the ATP-binding pocket [1].

Fluorescent Probe Synthesis

The bromomethyl group reacts efficiently with primary amines on fluorophores (e.g., dansyl, BODIPY, or Cy dyes) to create oxadiazole-based fluorescent probes. The 38.9 Ų topological polar surface area and 2.9 logP balance membrane permeability with aqueous solubility (0.71 g/L), facilitating both cellular uptake and washout in live-cell imaging experiments .

Building Block for High-Throughput Libraries

With guaranteed 95–97% purity and multi-method QC documentation (NMR, HPLC, GC), this compound meets the reproducibility standards required for automated parallel synthesis in pharmaceutical hit-to-lead workflows. Its availability through major distributors (Thermo Scientific, Bide Pharmatech) ensures supply chain continuity across multi-year medicinal chemistry campaigns .

Application
Selection Property
Validation Focus
PROTAC linker assembly
Benzylic bromide chemoselectivity
Linker attachment efficiency and ternary complex formation
Kinase inhibitor fragment elaboration
14-heavy-atom scaffold complexity
Hinge-binding affinity and growth-vector compatibility
Fluorescent probe synthesis
Balanced logP and TPSA profile
Cellular uptake and washout kinetics in live-cell imaging
High-throughput library synthesis
Documented QC and multi-vendor availability
Batch-to-batch reproducibility and supply chain continuity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.